2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound featuring a fused chromene scaffold substituted with a pyrazole ring and nitrile groups. This structure combines a bicyclic chromene system (5,6,7,8-tetrahydro-4H-chromene) with a 1,3-diphenylpyrazole moiety, which confers unique electronic and steric properties. Its molecular formula is C₂₇H₂₃N₅O₂, with a monoisotopic mass of 457.184 g/mol (estimated via analogs in and ).
Properties
IUPAC Name |
2-amino-4-(1,3-diphenylpyrazol-4-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-27(2)13-21(32)24-22(14-27)33-26(29)19(15-28)23(24)20-16-31(18-11-7-4-8-12-18)30-25(20)17-9-5-3-6-10-17/h3-12,16,23H,13-14,29H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELDAWMWOZJKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological effects, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The final product features a chromene core with a pyrazole moiety attached, which is crucial for its biological activity.
Structural Formula
The molecular formula of the compound is . Its structure can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to 2-amino chromenes exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators.
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Gao et al. (2001) | HeLa | 15.2 | Caspase activation |
| Xu et al. (2011) | MCF-7 | 12.8 | Cell cycle arrest |
| Kilonda et al. (1995) | A549 | 10.5 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. The results indicate broad-spectrum activity.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 20 µg/mL |
| S. aureus | 15 µg/mL |
| C. albicans | 25 µg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and stabilizing cell membranes.
Table 3: Anti-inflammatory Assays
| Compound | HRBC Membrane Stabilization (%) |
|---|---|
| Test Compound | 86.70 |
| Control | 75.00 |
Case Studies
-
Study on Apoptotic Mechanisms :
A study by Gao et al. (2001) investigated the apoptotic mechanisms induced by the compound in HeLa cells. The results indicated a significant increase in caspase activity and a decrease in mitochondrial membrane potential. -
Antimicrobial Screening :
A comprehensive screening conducted by Xu et al. (2011) highlighted the broad-spectrum antimicrobial activity of the compound against both Gram-positive and Gram-negative bacteria. -
Anti-inflammatory Effects :
Research by Kilonda et al. (1995) demonstrated that the compound could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance, research indicates that derivatives of this compound exhibit cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of the compound make it suitable for applications in OLED technology. Its ability to emit light when subjected to an electric field can be harnessed in display technologies .
Polymer Chemistry
In polymer synthesis, this compound can serve as a monomer or cross-linking agent, contributing to the development of new materials with enhanced mechanical properties and thermal stability .
Case Study 1: Anticancer Research
A study conducted by researchers at the University of Chennai explored the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Evaluation
In another study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of various derivatives of this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics, indicating their potential as new antimicrobial agents .
Summary Table of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | Induces apoptosis in MCF-7 cells |
| Antimicrobial | Treatment against bacterial infections | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Reduction of cytokine production | Potential treatment for inflammatory diseases |
| OLED Technology | Light emission | Suitable for display technologies |
| Polymer Chemistry | Monomer or cross-linking agent | Enhances mechanical properties and thermal stability |
Comparison with Similar Compounds
Structural Insights :
- Pyrazole vs.
- Electronic Effects: The nitrile group at position 3 acts as a strong electron-withdrawing group, stabilizing the chromene ring system, while the amino group at position 2 provides a hydrogen-bonding site .
Physicochemical Properties
Melting Points and Solubility
- Melting Point : Analogs with bulky substituents (e.g., diphenylpyrazole) typically exhibit higher melting points (>200°C) due to increased crystallinity, though exact data for the target compound is unavailable. In contrast, compounds with smaller substituents (e.g., 4-methylphenyl in ) melt at lower temperatures (~170°C).
- Solubility: The 7,7-dimethyl groups and nitrile moiety likely reduce aqueous solubility compared to hydroxyl- or amino-substituted chromenes .
Spectroscopic Data
- NMR: The amino proton (NH₂) in similar chromene derivatives resonates at δ 4.5–5.5 ppm in DMSO-d₆ , while pyrazole protons appear as multiplets at δ 7.2–7.6 ppm .
- IR : Strong absorption bands for nitrile (C≡N) at ~2200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ are consistent across analogs .
Q & A
Q. How can the multi-component synthesis of this compound be optimized for higher yields and purity?
Methodological Answer: The one-pot synthesis involves condensing substituted aldehydes, dimedone, and malonitrile in the presence of a base. Key parameters include:
- Catalyst: Potassium tert-butoxide in THF/methanol (RT) achieves yields of ~70–80% .
- Solvent: Methanol enhances solubility of intermediates, while THF improves reaction kinetics.
- Substituent Effects: Electron-withdrawing groups on aldehydes (e.g., nitro) accelerate cyclization but may reduce steric accessibility.
Table 1: Optimization Parameters from Literature
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| KOtBu | THF/MeOH | 78 | |
| NaOH | EtOH | 65 |
Q. What analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
Q. How is hydrogen bonding analyzed in the crystal structure, and what are its implications?
Methodological Answer:
- Graph Set Analysis: Use Etter’s formalism to classify motifs (e.g., R₂²(8) rings from N–H···O and C–H···O interactions) .
- ORTEP-3 Visualization: Generate thermal ellipsoid plots to assess bond angles and torsional strain (e.g., C8–C9–C11–N2 = -177.03°) .
Advanced Research Questions
Q. How do substituent variations on the pyrazole and chromene moieties influence supramolecular assembly?
Methodological Answer:
- Crystal Engineering: Compare lattice parameters of analogs (e.g., triclinic P1 vs. monoclinic C2/c) .
- Hydrogen Bond Networks: Electron-donating groups (e.g., dimethylamino) enhance N–H···O interactions, stabilizing 3D frameworks .
Table 2: Substituent Impact on Crystal Packing
| Substituent | Space Group | V (ų) | Hydrogen Bonds |
|---|---|---|---|
| 4-Methylphenyl | P1 | 743.71 | N–H···O, C–H···π |
| 4-Dimethylaminophenyl | C2/c | 3303.5 | N–H···O, C–H···N |
Q. What mechanistic insights explain the formation of the chromene-pyrazole core?
Methodological Answer:
Q. How can computational modeling predict electronic properties relevant to biological activity?
Methodological Answer:
Q. How should researchers address contradictions in reported antimicrobial activity data?
Methodological Answer:
- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., 4-nitrophenyl enhances activity against Candida albicans) with MIC values .
- Assay Variability: Standardize disc diffusion protocols (e.g., 100 µg/mL concentration, 24-h incubation) to minimize inter-lab discrepancies .
Data Contradiction Analysis
Q. Why do crystallographic studies report differing unit cell parameters for analogs?
Resolution: Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
